Ceteardimonium chloride
Description
Structure
2D Structure
Properties
CAS No. |
92129-33-4 |
|---|---|
Molecular Formula |
C70H144ClN |
Molecular Weight |
1035.3 g/mol |
IUPAC Name |
dimethyl-di(tetratriacontan-16-yl)azanium;chloride |
InChI |
InChI=1S/C70H144N.ClH/c1-7-11-15-19-23-27-31-35-37-39-43-47-51-55-59-63-67-69(65-61-57-53-49-45-41-33-29-25-21-17-13-9-3)71(5,6)70(66-62-58-54-50-46-42-34-30-26-22-18-14-10-4)68-64-60-56-52-48-44-40-38-36-32-28-24-20-16-12-8-2;/h69-70H,7-68H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
ZFQXFJLEEYWUKI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)[N+](C)(C)C(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Ceteardimonium Chloride
Contemporary Approaches to Quaternary Ammonium (B1175870) Salt Synthesis
The synthesis of Ceteardimonium chloride and other long-chain quaternary ammonium salts has evolved beyond traditional methods, with a focus on improving efficiency, yield, and the environmental profile of the processes.
The primary route for synthesizing quaternary ammonium salts is the Menschutkin reaction , which involves the alkylation of a tertiary amine. wikipedia.orgresearchgate.net In the case of this compound, this would typically involve the reaction of a di(C16-C18)alkylmethylamine with methyl chloride. The reaction is a nucleophilic substitution (SN2) process and is influenced by factors such as the solvent, the nature of the alkyl halide, and the steric hindrance of the amine. wikipedia.orgtue.nl Polar solvents are generally preferred as they stabilize the transition state, thereby increasing the reaction rate. nih.gov
A significant advancement in the synthesis of quaternary ammonium salts is the development of esterquats . These compounds are synthesized by reacting fatty acids (C16-C18) with a tertiary alkanolamine, such as triethanolamine, to form an esteramine. fartaklotus.comnih.gov This intermediate is then quaternized with an alkylating agent like dimethyl sulfate (B86663) or methyl chloride. fartaklotus.comnih.gov The introduction of ester linkages makes the resulting quaternary ammonium compound more susceptible to hydrolysis and biodegradation, addressing environmental concerns associated with traditional quaternary ammonium salts. nih.gov
Phase-transfer catalysis (PTC) is another contemporary approach that enhances the synthesis of quaternary ammonium salts. PTC facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) by using a phase-transfer catalyst, which is typically a quaternary ammonium salt itself. researchgate.nettcichemicals.comalfachemic.com This technique can accelerate reaction rates, allow for milder reaction conditions, and improve yields. alfachemic.com
The transesterification of fatty acid esters with tertiary hydroxy amines is also employed for the production of esterquats. google.comgoogle.com This method can utilize natural fats and oils as starting materials, further enhancing the sustainability of the process. google.com A variation of this involves reacting a quaternary ammonium salt that already contains a hydroxyl group with a fatty acid anhydride (B1165640) to form the final esterquat. epo.orggoogle.com
| Synthetic Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Menschutkin Reaction | Alkylation of a tertiary amine with an alkyl halide. wikipedia.org | Well-established and versatile method. researchgate.net | May require harsh reaction conditions and produce non-biodegradable products. |
| Esterquat Synthesis | Esterification of fatty acids with alkanolamines followed by quaternization. fartaklotus.com | Produces biodegradable products with improved environmental profiles. nih.gov | Can be a multi-step process. |
| Phase-Transfer Catalysis (PTC) | Utilizes a catalyst to facilitate reactions between immiscible reactants. researchgate.net | Accelerates reaction rates and allows for milder conditions. alfachemic.com | Requires an additional catalyst, which may need to be separated from the final product. |
| Transesterification | Reaction of fatty acid esters with tertiary hydroxy amines. google.comgoogle.com | Can utilize renewable feedstocks like natural fats and oils. google.com | May require specific catalysts and reaction conditions to achieve high yields. |
Strategies for Alkyl Chain Tailoring and Molecular Functionalization
The performance characteristics of this compound are largely determined by the length and structure of its long alkyl chains. Tailoring these chains and introducing functional groups can significantly modify the compound's properties to suit specific applications.
The hydrophilic-lipophilic balance (HLB) is a critical parameter for surfactants, indicating the balance between the water-loving (hydrophilic) and oil-loving (lipophilic) portions of the molecule. wikipedia.organkara.edu.tr The HLB value influences the surfactant's function, determining whether it acts as an emulsifier, a wetting agent, or a detergent. wikipedia.org For this compound, the long C16-C18 alkyl chains contribute to its lipophilic character. The HLB can be adjusted by altering the length of these alkyl chains or by introducing more hydrophilic groups into the molecule. researchgate.netnih.gov For instance, increasing the alkyl chain length generally decreases the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. researchgate.netrsc.org
Molecular functionalization involves the introduction of specific chemical groups into the this compound molecule to impart desired properties. A prime example is the incorporation of ester groups in esterquats, which, as previously mentioned, enhances biodegradability. nih.gov Other functional groups can also be introduced to modify the surfactant's properties. For example, the introduction of additional hydrophilic groups can increase water solubility, while the incorporation of reactive groups can allow the surfactant to be chemically bonded to surfaces, providing long-lasting effects.
The polarity of the surfactant can also be tailored by adjusting the alkyl chain length. Shorter alkyl chains can lead to greater polarity and better dispersibility in polar solvents, while longer alkyl chains enhance dispersibility in non-polar environments. sci-hub.se This ability to fine-tune the polarity is crucial for optimizing the performance of this compound in various formulations.
| Modification Strategy | Effect on Molecular Structure | Impact on Surfactant Properties | Example |
|---|---|---|---|
| Altering Alkyl Chain Length | Changes the ratio of the hydrophilic to lipophilic portions of the molecule. | Affects HLB, CMC, and solubility. researchgate.net Longer chains generally lead to lower CMC and increased lipophilicity. rsc.org | Using fatty acids with different chain lengths (e.g., C12 vs. C18) in esterquat synthesis. |
| Introducing Ester Groups | Incorporates ester linkages into the molecule. | Enhances biodegradability through hydrolysis. nih.gov | Synthesis of esterquats from fatty acids and triethanolamine. fartaklotus.com |
| Varying Degree of Unsaturation | Introduces double bonds into the alkyl chains. | Can affect the packing of surfactant molecules and the physical properties of the formulation. | Using unsaturated fatty acids (e.g., oleic acid) as precursors. |
| Incorporating Additional Functional Groups | Adds groups such as hydroxyl or ether linkages. | Can modify solubility, reactivity, and interaction with surfaces. | Synthesis of quaternary ammonium compounds with ethylene (B1197577) glycol linkers. nih.gov |
Green Chemistry Principles and Sustainable Synthesis Routes
The chemical industry is increasingly adopting green chemistry principles to develop more environmentally friendly and sustainable processes. The synthesis of this compound is no exception, with a growing emphasis on routes that reduce waste, use renewable resources, and minimize energy consumption.
A key principle of green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wordpress.comacs.org Reactions with high atom economy are preferred as they generate less waste. Addition reactions, for example, have a 100% atom economy. researchgate.netscranton.edu Synthetic routes for this compound are being designed to maximize atom economy, for instance, by favoring addition reactions over substitution reactions where possible.
The use of renewable feedstocks is another cornerstone of green chemistry. This compound, particularly in the form of esterquats, can be synthesized from fatty acids and oils derived from natural sources such as tallow (B1178427) and coconut oil. tsijournals.comrsc.orgresearchgate.net This reduces the reliance on petrochemical-based starting materials and contributes to a more sustainable product lifecycle.
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green alternative to traditional chemical catalysts. Biocatalysts can operate under mild conditions (temperature and pressure), exhibit high selectivity, and are biodegradable. While the application of biocatalysis to the synthesis of this compound is still an emerging area, it holds significant promise for developing more sustainable production methods.
Furthermore, efforts are being made to develop solvent-free or solvent-reduced reaction conditions . Solvents are a major contributor to waste in chemical processes. By conducting reactions in the absence of a solvent or by using more environmentally benign solvents like water or supercritical fluids, the environmental impact of the synthesis can be significantly reduced. For example, salt-free methods for synthesizing quaternary ammonium salts have been developed using dimethyl carbonate as a "green" alkylating agent. researchgate.net
| Green Chemistry Principle | Application in this compound Synthesis | Benefits |
|---|---|---|
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. wordpress.com | Reduces waste generation and improves resource efficiency. researchgate.net |
| Use of Renewable Feedstocks | Utilizing fatty acids and oils from natural sources like tallow and coconut oil. tsijournals.comrsc.org | Reduces dependence on fossil fuels and promotes sustainability. |
| Biocatalysis | Employing enzymes or microorganisms as catalysts. | Allows for milder reaction conditions, high selectivity, and reduced environmental impact. |
| Solvent-Free/Reduced Reactions | Conducting syntheses without solvents or in greener solvents. researchgate.net | Minimizes solvent waste and associated environmental pollution. |
| Energy Efficiency | Developing processes that operate at lower temperatures and pressures. | Reduces energy consumption and greenhouse gas emissions. |
Fundamental Mechanistic Investigations of Ceteardimonium Chloride Interactions
Elucidation of Interfacial Phenomena and Surface Activity
The surface activity of ceteardimonium chloride is a direct consequence of its molecular structure, which facilitates its accumulation at interfaces, such as the air-water or oil-water interface. This partitioning preferentially lowers the interfacial tension, a key characteristic of surfactants. The positively charged headgroup orients towards the aqueous phase, while the hydrophobic tails are directed away from the water, leading to the formation of an organized molecular layer at the interface.
The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) in the bulk solution begin to aggregate into micelles. Above the CMC, the surface tension of the solution remains relatively constant. For di-long-chain quaternary ammonium (B1175870) compounds like this compound, the CMC is influenced by the length of the alkyl chains; longer chains generally lead to a lower CMC due to increased hydrophobicity.
Table 1: Representative Surface Activity Parameters for Analogous Dialkyldimethylammonium Chlorides
| Parameter | Value Range | Influencing Factors |
| Critical Micelle Concentration (CMC) | 10-4 to 10-5 M | Alkyl chain length, temperature, ionic strength |
| Surface Tension at CMC (γCMC) | 25 - 35 mN/m | Molecular packing at the interface |
| Maximum Surface Excess (Γmax) | 1.5 - 3.5 x 10-6 mol/m2 | Headgroup size, chain packing |
| Minimum Area per Molecule (Amin) | 0.50 - 0.80 nm2 | Repulsion between headgroups, chain conformation |
Note: This data is representative of di-long-chain quaternary ammonium chlorides and serves as an approximation for the behavior of this compound.
Molecular Adsorption and Self-Assembly Dynamics
The adsorption of this compound onto surfaces, particularly those with a negative charge like hair and skin, is a primary mechanism behind its conditioning effect. This process is driven by a combination of electrostatic attraction between the cationic headgroup and the anionic sites on the substrate, as well as hydrophobic interactions between the alkyl chains and the surface.
At low concentrations, individual this compound molecules adsorb onto the surface. As the concentration increases towards the CMC, these adsorbed molecules can begin to form aggregates on the surface, often referred to as hemimicelles or admicelles. This aggregation is a cooperative process, driven by the hydrophobic attraction between the alkyl chains of adjacent adsorbed molecules. The formation of these surface aggregates can significantly alter the properties of the substrate, rendering it more hydrophobic and providing a lubricious feel.
In bulk solution, above the CMC, this compound molecules self-assemble into micelles. For di-long-chain surfactants, these micelles are typically spherical or ellipsoidal at concentrations just above the CMC. At higher concentrations, they can transition into more complex structures like rod-like or worm-like micelles, and even form liquid crystalline phases. The dynamics of micelle formation and dissociation are crucial for the delivery and deposition of the surfactant onto surfaces.
Theoretical Modeling and Computational Chemistry Approaches to Interaction Mechanisms
Due to the complexity and small length scales involved in surfactant interactions, theoretical modeling and computational chemistry have become indispensable tools for elucidating the underlying mechanisms. Molecular dynamics (MD) simulations, in particular, offer a powerful approach to study the behavior of this compound at an atomistic level.
MD simulations can be employed to model the self-assembly of this compound in aqueous solution, providing insights into the structure and dynamics of micelle formation. These simulations can predict key parameters such as the aggregation number (the number of molecules in a micelle) and the shape of the aggregates. Furthermore, MD simulations can be used to investigate the adsorption of this compound onto model surfaces, revealing details about the orientation of the adsorbed molecules and the nature of their interactions with the substrate.
Quantum chemical calculations can also be utilized to understand the electronic structure of the this compound molecule. These calculations can provide information about the charge distribution within the molecule, which is crucial for understanding the electrostatic interactions that drive its adsorption.
Table 2: Applications of Computational Methods to this compound Interactions
| Computational Method | Application | Key Insights |
| Molecular Dynamics (MD) Simulations | Micelle formation and structure | Aggregation number, micelle shape and size, hydration of headgroups |
| Adsorption onto surfaces | Adsorption energy, molecular orientation, surface coverage | |
| Quantum Chemical Calculations | Electronic structure analysis | Charge distribution, electrostatic potential |
Kinetic and Thermodynamic Studies of this compound Binding
The binding of this compound to surfaces is governed by both kinetic and thermodynamic factors. Kinetic studies focus on the rate at which the surfactant adsorbs onto a surface, while thermodynamic studies provide information about the spontaneity and energetics of the binding process.
The kinetics of surfactant adsorption are often complex and can be influenced by several factors, including the transport of the surfactant from the bulk solution to the interface (diffusion) and the energy barrier for adsorption. The adsorption process can be modeled using various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the rate constants.
Thermodynamic studies of this compound binding involve the determination of key parameters such as the Gibbs free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads). These parameters can be determined by measuring the adsorption isotherm at different temperatures.
The Gibbs free energy of adsorption indicates the spontaneity of the process, with a negative value signifying a spontaneous adsorption. The enthalpy of adsorption provides information about the heat changes associated with the binding, indicating whether the process is exothermic or endothermic. The entropy of adsorption reflects the change in randomness at the solid-liquid interface during adsorption. For many cationic surfactants, the adsorption process is driven by a combination of favorable enthalpic contributions from electrostatic interactions and favorable entropic contributions from the release of water molecules upon hydrophobic association.
Table 3: Key Thermodynamic and Kinetic Parameters for Cationic Surfactant Adsorption
| Parameter | Description | Significance |
| Thermodynamic | ||
| ΔG°ads (Gibbs Free Energy) | Spontaneity of the adsorption process. | A negative value indicates spontaneous binding. |
| ΔH°ads (Enthalpy) | Heat absorbed or released during adsorption. | Indicates whether the process is endothermic or exothermic. |
| ΔS°ads (Entropy) | Change in randomness at the interface. | A positive value suggests an increase in disorder, often due to water release. |
| Kinetic | ||
| k1 (Pseudo-first-order rate constant) | Rate constant for adsorption. | Describes the rate of approach to equilibrium. |
| k2 (Pseudo-second-order rate constant) | Rate constant for adsorption. | Often provides a better fit for chemisorption processes. |
Note: Specific values for this compound are not widely published and would require dedicated experimental investigation.
Interactions with Biomacromolecular Systems: a Research Perspective
Investigation of Membrane Perturbation and Cellular Permeability Mechanisms
Ceteardimonium chloride and similar cationic surfactants are known to interact strongly with lipid bilayers, which form the basis of cell membranes. This interaction can lead to membrane perturbation and an increase in cellular permeability, a mechanism central to the antimicrobial properties of many QACs.
The primary mechanism of action begins with the adsorption of the cationic surfactant molecules onto the negatively charged surface of a microbial cell membrane. This initial electrostatic attraction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This insertion disrupts the ordered structure of the membrane phospholipids, leading to a number of consequences:
Increased Fluidity: The integration of the bulky surfactant molecules can increase the fluidity of the lipid bilayer, compromising its structural integrity.
Pore Formation: At sufficient concentrations, the surfactant molecules can aggregate within the membrane, leading to the formation of pores or channels. This disrupts the membrane's function as a selective barrier.
Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like RNA and DNA, ultimately leading to cell death. sigmaaldrich.com
Studies on the closely related compound Cetyltrimethylammonium chloride (CTAC) have demonstrated its efficacy in disrupting the plasma and nuclear membranes of Candida species. nih.govnih.gov The effectiveness of this disruption is concentration-dependent, as illustrated by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. The integrity of the cell membrane can be assessed using fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. nih.govmdpi.com
| Organism | Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|---|---|---|---|
| Candida albicans | Cetyltrimethylammonium chloride (CTAC) | 2-4 | 4 | nih.gov |
| Candida tropicalis | Cetyltrimethylammonium chloride (CTAC) | 4 | 8 | nih.gov |
| Candida glabrata | Cetyltrimethylammonium chloride (CTAC) | 4 | 8 | nih.gov |
Biophysical Studies of this compound with Hair Keratin (B1170402)
The interaction of this compound with hair keratin is of significant interest in the field of cosmetic science. Hair, being composed primarily of the protein keratin, presents a surface that is amenable to interaction with cationic surfactants.
Human hair typically has an isoelectric point around pH 3.67. cdhfinechemical.com Above this pH, in the typical conditions of washing and conditioning (pH 5-7), the surface of the hair carries a net negative charge due to the deprotonation of acidic amino acid residues in keratin. This negative charge provides sites for strong electrostatic attraction with the positively charged head group of this compound.
The binding process is driven by two main forces:
Electrostatic Attraction: This is the primary driving force, where the cationic head group of the surfactant binds to the anionic sites on the keratin surface. This neutralizes the negative charge on the hair, reducing static electricity and friction between hair fibers. cdhfinechemical.com
Hydrophobic Interactions: The long alkyl chains of the surfactant molecules associate with each other and with any hydrophobic regions on the hair surface. This leads to the formation of a thin, protective film on the hair cuticle. nih.gov
This adsorbed layer smoothens the cuticle scales, which enhances shine and improves the feel and manageability of the hair. The strength of this binding is influenced by the pH of the medium. As the pH increases (becoming less acidic), the hair becomes more negatively charged, leading to stronger binding of cationic molecules.
Thermodynamic studies on the binding of various cationic solutes to keratin reveal that the process is often dominated by hydrophobic interactions, as indicated by positive enthalpy (ΔH) and entropy (ΔS) values. nih.gov
| Cationic Solute | pH | Binding Constant (K) M-1 | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|---|---|
| Nortriptyline | 2.0 | 1.5 x 103 | 10.2 | 98.2 | nih.gov |
| Nortriptyline | 6.0 | 4.5 x 103 | 12.5 | 110.1 | nih.gov |
| Amitriptyline | 2.0 | 2.1 x 103 | 11.8 | 105.3 | nih.gov |
| Amitriptyline | 6.0 | 6.3 x 103 | 14.1 | 116.8 | nih.gov |
Data for model cationic solutes illustrates the pH-dependent and hydrophobic nature of binding to keratin.
Environmental Dynamics and Biodegradation Research of Ceteardimonium Chloride
Aerobic and Anaerobic Biodegradation Pathways of Quaternary Ammonium (B1175870) Compounds
The biodegradation of QACs is a critical removal pathway in the environment, though its efficiency is highly dependent on the compound's structure, concentration, and prevailing environmental conditions. The rate of degradation generally decreases as the length of the alkyl chain increases. hnu.edu.cnresearchgate.net
Under aerobic conditions , biodegradation of QACs can be relatively rapid. nih.gov The process is typically initiated by microbial enzymatic attack, leading to the cleavage of the QAC molecule. A primary proposed pathway involves the separation of the long alkyl chain(s) from the quaternary nitrogen head. For instance, studies on similar QACs like benzalkonium chlorides (BACs) show that the initial step is often dealkylation, which transforms the parent compound into a less toxic metabolite such as benzyldimethylamine (BDMA) and a long-chain alkyl group. researchgate.net Subsequent degradation can proceed through pathways like hydroxylation, N-demethylation, and β-oxidation of the alkyl chains, eventually leading to the mineralization of the organic components to carbon dioxide and water. nih.gov The ultimate biodegradation of long-chain alkyltrimethylammonium salts has been demonstrated in activated sludge from municipal sewage treatment plants. hnu.edu.cn
In contrast, anaerobic biodegradation of QACs is significantly slower and often incomplete. nih.gov Studies have shown that under methanogenic conditions, many QACs are not biodegraded. nih.gov The biocidal nature of these compounds can inhibit the activity of microbial consortia, particularly methanogens, which are crucial for the final stages of anaerobic digestion. QACs with shorter alkyl chains have been observed to cause a greater inhibitory effect on methanogenesis. nih.gov While some transformation may occur, complete mineralization is less common in anaerobic compartments like deep sediments and sludge digesters. nih.gov
Interactive Table: Comparison of Biodegradation Pathways for QACs
| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |
|---|---|---|
| Oxygen Requirement | Requires molecular oxygen | Occurs in the absence of molecular oxygen |
| Degradation Rate | Generally faster | Significantly slower |
| Primary Mechanism | Enzymatic oxidation (e.g., dealkylation, β-oxidation) | Reductive processes, often inhibited |
| Key Microorganisms | Diverse bacteria (e.g., Pseudomonas sp.) | Methanogens, sulfate-reducers (often inhibited) |
| Typical End Products | CO2, H2O, mineral salts | Methane, CO2, persistent intermediates |
| Environmental Location | Aerated water, topsoil, activated sludge | Deep sediments, sludge digesters, anoxic zones |
Photodegradation Kinetics and Identification of Environmental Metabolites
Photodegradation is another potential pathway for the transformation of QACs in sunlit surface waters. This process can occur through direct or indirect photolysis.
Direct photolysis , where the chemical itself absorbs sunlight and undergoes transformation, is generally not a significant degradation pathway for QACs like ceteardimonium chloride that lack a chromophore (a light-absorbing group). nih.gov However, QACs containing aromatic structures, such as benzalkonium chloride, can undergo direct photolysis. nih.gov
Indirect photolysis is the more dominant photochemical process for most QACs. nih.govnih.gov In this pathway, sunlight is absorbed by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which then produce highly reactive species like hydroxyl radicals (•OH). rsc.org These radicals subsequently react with and degrade the QAC molecule. Research indicates that all QACs, regardless of their specific structure, are susceptible to degradation by hydroxyl radicals. nih.govrsc.org
The kinetics of this process are often slow. Studies on various QACs in natural waters have estimated photochemical half-lives ranging from 12 to 94 days, suggesting that indirect photolysis is a gradual degradation process in aquatic environments. nih.govrsc.org The reaction rates are typically diffusion-controlled, with rate constants for the reaction between QACs and hydroxyl radicals in the range of approximately 2.9 × 10⁹ to 1.2 × 10¹⁰ M⁻¹ s⁻¹. rsc.org In some advanced water treatment scenarios, photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) can significantly enhance the degradation rate, which often follows pseudo-first-order kinetics described by the Langmuir–Hinshelwood model. nih.gov
The identification of environmental metabolites from photodegradation is complex. The initial attack by hydroxyl radicals can lead to H-atom abstraction from the alkyl chains or demethylation processes at the quaternary nitrogen head. nih.gov This can generate a series of smaller, more oxidized intermediates, eventually leading to the formation of tertiary amines and aldehydes or carboxylic acids from the cleaved alkyl chains. researchgate.net
Interactive Table: Photodegradation Parameters for QACs
| Parameter | Description | Typical Values / Findings |
|---|---|---|
| Primary Mechanism | Indirect photolysis via reaction with hydroxyl radicals (•OH) | Dominant pathway for non-aromatic QACs nih.govrsc.org |
| Direct Photolysis | Insignificant for QACs without chromophores | Significant only for aromatic QACs (e.g., BACs) nih.gov |
| Reaction Rate with •OH | Diffusion-controlled rate constants | ~2.9 × 10⁹ to 1.2 × 10¹⁰ M⁻¹ s⁻¹ rsc.org |
| Photochemical Half-life | Estimated time for 50% degradation in surface waters | 12 to 94 days nih.govrsc.org |
| Kinetic Model | Describes the rate of photocatalytic degradation | Often follows Langmuir–Hinshelwood model nih.gov |
| Initial Metabolites | Products of initial radical attack | Demethylated compounds, tertiary amines, aldehydes nih.govresearchgate.net |
Sorption and Desorption Dynamics in Aquatic and Terrestrial Matrices
Due to its permanent positive charge, this compound exhibits a strong tendency to sorb to negatively charged surfaces prevalent in the environment. nih.gov This process significantly influences its environmental distribution, bioavailability, and potential for degradation.
In aquatic systems , QACs rapidly partition from the water column to suspended solids and bottom sediments. nih.govnih.gov This high affinity for solid phases means that sediments often act as the primary sink for QACs in aquatic environments. nih.gov
In terrestrial matrices , such as soil and sewage sludge, sorption is also a dominant process. nih.gov The primary sorbents are clay minerals and soil organic matter, both of which typically carry a net negative surface charge. nih.gov The strength of this electrostatic interaction makes QACs relatively immobile in soil, reducing the likelihood of leaching into groundwater. nih.gov However, the application of biosolids from wastewater treatment plants to agricultural land represents a significant pathway for the introduction of these sorbed compounds into the terrestrial environment. nih.gov
The strong sorption of QACs has a critical impact on their fate:
Reduced Bioavailability: When bound to particles, QACs are less available to microorganisms, which can significantly inhibit their biodegradation rate. nih.gov Sorption is often a much faster process than biodegradation, effectively protecting the QACs from microbial attack. nih.gov
Persistence: By binding tightly to soil and sediment, QACs can persist in these environmental compartments for extended periods. nih.gov One study noted that a similar QAC, didecyldimethylammonium chloride (DDAC), was stable in aerobic soil over 365 days and in aquatic sediments over 120 days, highlighting the persistence imparted by strong sorption. nih.gov
Desorption, the release of a sorbed chemical back into the solution phase, is generally limited for QACs due to the strength of the electrostatic bond. This suggests that once sequestered in soils and sediments, these compounds are not easily remobilized.
Ecotoxicological Mechanisms at the Cellular and Sub-cellular Levels
The biological activity of this compound and other QACs stems from their fundamental chemical structure as cationic surfactants. Their ecotoxicological mechanisms at the cellular and sub-cellular levels are primarily related to their interaction with biological membranes and vital cellular components.
Membrane Disruption: The primary mechanism of action for QACs is the disruption of cellular membranes. The positively charged cationic head of the molecule electrostatically binds to the negatively charged components of microbial cell membranes, such as phospholipids and proteins. The hydrophobic alkyl tail then penetrates and intercalates into the lipid bilayer. nih.gov This process disrupts the structural integrity and fluidity of the membrane, leading to increased permeability, leakage of essential intracellular contents (e.g., potassium ions and nucleotides), and ultimately, cell lysis.
Impairment of Mitochondrial Function: At the sub-cellular level, QACs can target mitochondria, the organelles responsible for cellular respiration and energy production. Studies have indicated that exposure to QACs can disrupt mitochondrial function, leading to a decrease in ATP (adenosine triphosphate) production and potential cell death. nih.gov
Protein Denaturation: QACs can bind to and denature essential cellular proteins and enzymes. This interaction can inactivate critical metabolic pathways and cellular processes necessary for survival.
Oxidative Stress: Some research suggests that QACs can induce oxidative stress within cells. This involves the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA.
These mechanisms are general across many types of cells, forming the basis of the broad-spectrum biocidal activity for which these compounds are used.
Advanced Analytical Methodologies for Ceteardimonium Chloride Quantification and Characterization
Chromatographic Techniques for Trace Analysis in Complex Formulations
Chromatography is a cornerstone for the separation and quantification of individual surfactants in intricate mixtures. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity, enabling the analysis of QACs in various environmental and commercial product samples. nih.govresearchgate.net
Direct GC analysis of Ceteardimonium chloride is unfeasible due to its ionic, non-volatile nature. american.edu However, specialized GC-MS methods have been developed that utilize high-temperature injector ports to induce a controlled thermal degradation reaction, specifically Hofmann elimination. american.edu This process converts the non-volatile quaternary ammonium (B1175870) halide into a volatile tertiary amine, which can then be separated and detected by the GC-MS system. american.edu The mass spectrometer is used to confirm the structures of the resulting tertiary amines, allowing for the identification of the original QACs present in the sample. american.edu
A validated GC-MS method has been established for the determination of related long-chain QACs, such as Cetrimonium chloride (C16) and Behentrimonium chloride (C22), in cosmetic products. mdpi.com This method provides a framework that can be adapted for this compound.
Method Validation Parameters: A typical validation process for such a method involves assessing linearity, limit of quantitation (LOQ), and precision. For instance, a method for analyzing Cetrimonium and Behentrimonium chloride demonstrated excellent performance characteristics. mdpi.com
Table 1: GC-MS Method Validation Data for Related QACs
| Parameter | Result |
|---|---|
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 to 250 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
This interactive table summarizes the performance of a validated GC-MS method for quaternary ammonium compounds similar to this compound. mdpi.com
The procedure involves sample preparation, often a liquid-liquid extraction with a solvent like methanol, followed by direct injection into the GC-MS system. mdpi.com A single quadrupole gas chromatograph-mass spectrometer is commonly used, with specific columns, such as one containing 5%-phenyl-95%-dimethylpolysiloxane, to achieve separation. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a more direct and widely preferred technique for analyzing QACs as it handles non-volatile and ionic compounds without derivatization or thermal degradation. researchgate.net When coupled with advanced detectors like mass spectrometry (MS) or charged aerosol detectors (CAD), HPLC offers high sensitivity and specificity for quantifying this compound in complex formulations. nih.govrsc.org
Various HPLC-based methods have been developed for a range of QACs. A robust liquid chromatography-mass spectrometry (LC-MS) method using a Q-Exactive HF Hybrid Quadrupole-Orbitrap mass spectrometer can achieve chromatographic separation of multiple QACs in under 10 minutes. nih.gov Such methods report excellent sensitivity with limits of detection (LODs) in the low ng/mL range. nih.gov
Another approach for analyzing QACs in food matrices uses HPLC-tandem mass spectrometry (MS/MS) with an electrospray ion source operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and accuracy. rsc.org The separation is often performed on specialized columns using a gradient elution with a mobile phase like acetonitrile and an ammonium formate aqueous solution. rsc.org
Table 2: Performance of Various HPLC Methods for QAC Analysis
| Technique | Matrix | Analyte(s) | Limit of Detection/Quantification | Linearity (R²) | Reference |
|---|---|---|---|---|---|
| UHPLC-MS/MS | Bus Surfaces | 8 QACs | LOD: 0.007–2.103 ng/mL | > 0.986 | nih.gov |
| HPLC-MS/MS | Foodstuffs | 5 QACs | LOQ: 10.00 µg/L | > 0.995 | rsc.org |
| HPLC-RID | Hair Conditioners | Cetrimonium chloride | LOD: 10.4 mg/kg | N/A | nih.gov |
This interactive table compares the performance characteristics of different HPLC methods used for the analysis of various quaternary ammonium compounds. nih.govrsc.orgnih.gov
The choice of column and mobile phase is critical. For instance, a simple and rapid method for determining Cetrimonium chloride in hair conditioners utilizes a Luna C18 reversed-phase column with a mobile phase of methanol and a potassium perchlorate solution adjusted to an acidic pH. nih.gov This highlights the versatility of HPLC in handling different sample types and analytical requirements.
Spectroscopic Approaches for Structural Characterization and Purity Assessment
Spectroscopic techniques are indispensable for the definitive structural elucidation and purity verification of this compound. These methods provide qualitative and sometimes quantitative information about the chemical composition and molecular structure of the compound. unizar-csic.es
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its chemical bonds, such as C-H stretches from the long alkyl chains and C-N stretches from the quaternary ammonium head group, providing a unique spectral fingerprint. unizar-csic.es
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is one of the most powerful tools for structural characterization. It provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, NMR can confirm the structure of the cetyl and stearyl alkyl chains and the arrangement of the methyl groups around the positively charged nitrogen atom. mdpi.com It is also a primary method for assessing the purity of synthesized batches.
Raman Spectroscopy: This technique provides information on the vibrational energies of chemical bonds, similar to IR but with different selection rules. unizar-csic.es It can be particularly useful for studying the long alkyl chains and the quaternary ammonium head group, offering a complementary vibrational fingerprint of the compound. unizar-csic.es
X-ray Photoelectron Spectroscopy (XPS): As a surface-sensitive quantitative technique, XPS can be used to determine the elemental composition and the chemical state of the elements on the surface of a material, which can be useful in formulation analysis. unizar-csic.es
Electrophoretic and Electrochemical Methods in Quaternary Ammonium Compound Analysis
Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and determination of surfactants, including cationic compounds like this compound. nih.gov CE offers high separation efficiency, short analysis times, and requires minimal sample volume.
In CE, charged analytes migrate in an electric field. millennialscientific.com As a cationic surfactant, this compound moves towards the cathode. The method can be optimized for complex mixtures by using buffer additives such as organic solvents or cyclodextrins to enhance resolution. nih.gov Detection in CE can be achieved through various means, including direct or indirect UV and fluorescence detection, as well as more advanced conductivity and mass spectrometric detection. nih.gov Validated CE methods are available for the quantification of related QACs like benzalkonium salts, demonstrating the technique's suitability for routine analysis in product development and quality control. nih.gov
Electrochemical analysis, distinct from electrophoresis, involves manipulating adsorptive separation processes with an electric field rather than using the field to drive analyte flow. millennialscientific.com While less common for routine quantification of QACs compared to chromatography and electrophoresis, electrochemical methods form the basis for many novel sensor technologies.
Development of Novel Sensor Technologies for this compound Detection
The need for rapid, real-time, and on-site monitoring of QACs has spurred the development of novel sensor technologies. These sensors offer an alternative to time-consuming laboratory-based chromatographic methods.
Electrochemical Biosensors: Sensitive and robust electrochemical sensors have been developed for the detection of QACs in various samples. One approach involves using cholinesterase-based biosensors, where the QAC inhibits enzyme activity. nih.gov The sensor measures this inhibition, which correlates to the concentration of the QAC. By entrapping enzymes like acetylcholinesterase or butyrylcholinesterase on modified screen-printed carbon electrodes, these sensors can achieve very low detection limits, reaching the nanomolar range required by some regulations. nih.gov
Optical Sensors: Optical sensors provide a visual or instrument-readable signal corresponding to the QAC concentration. A patented technology describes an optical sensor that uses a specific dye that changes color or wavelength in response to the concentration of a quaternary ammonium compound. google.com A sensor measures the light intensity as a function of the dye's wavelength to provide a precise, digital output of the QAC concentration. This approach eliminates operator bias associated with simple color-matching test strips and allows for real-time monitoring of QAC levels in solutions. google.com
These emerging sensor technologies hold promise for improving quality control in industrial settings and for monitoring QACs in environmental and food safety applications.
Ceteardimonium Chloride in Advanced Formulation Science and Engineering
Principles of Cationic Surfactant Integration in Multi-Component Systems
Ceteardimonium chloride, a quaternary ammonium (B1175870) compound, functions as a cationic surfactant. Its integration into multi-component systems is governed by the principles of electrostatic interaction and molecular self-assembly. As a cationic surfactant, the molecule possesses a positively charged hydrophilic head group and a long, hydrophobic tail. This amphiphilic nature allows it to position itself at the interface between oil and water phases, reducing surface tension.
In complex formulations, such as those found in personal care products, the positively charged headgroup of this compound is attracted to negatively charged surfaces, a common characteristic of substrates like hair and skin. This interaction is fundamental to its role as a conditioning agent. The integration of this compound must also consider its compatibility with other formulation components. Anionic surfactants, which carry a negative charge, are generally incompatible with cationic surfactants like this compound, as their interaction can lead to the formation of an insoluble complex. personalcarescience.com.au Therefore, it is typically formulated with non-ionic or other cationic surfactants and polymers to ensure the stability of the final product. personalcarescience.com.au
The effectiveness of this compound in a multi-component system is also dependent on the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form spherical structures where the hydrophobic tails are shielded from the aqueous environment. botanicalformulations.com This phenomenon is crucial for solubilizing oils and other lipophilic ingredients within an aqueous base. lemmel.net When combined with fatty alcohols, such as cetearyl alcohol, this compound can form a lamellar gel network in the aqueous phase, which contributes to the structure and stability of the formulation. atamanchemicals.com
Key Principles of Integrating this compound:
| Principle | Description | Significance in Formulation |
| Electrostatic Interaction | The positively charged headgroup interacts with negatively charged surfaces and other charged molecules. | Key to its conditioning effect on hair and skin. Dictates compatibility with other ionic surfactants. |
| Amphiphilicity | Possesses both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. | Enables it to act as an emulsifier, reducing interfacial tension between oil and water. lemmel.net |
| Micelle Formation | Spontaneous aggregation into micelles above the Critical Micelle Concentration (CMC). | Crucial for solubilizing oils and fragrances within an aqueous system. botanicalformulations.com |
| Incompatibility with Anionics | Forms an insoluble complex when mixed with anionic surfactants. | A critical consideration in formulation to prevent precipitation and instability. personalcarescience.com.aubotanicalformulations.com |
| Synergy with Fatty Alcohols | Forms lamellar gel structures with long-chain fatty alcohols. | Contributes to the viscosity, texture, and stability of creams and conditioners. atamanchemicals.com |
Rheological Modification and Stability Engineering of Formulated Systems
This compound plays a significant role in modifying the rheology—the flow and deformation characteristics—of cosmetic and pharmaceutical formulations. Its interaction with other components, particularly fatty alcohols and polymers, is key to building viscosity and ensuring the long-term stability of the product. The combination of a cationic surfactant like this compound with a fatty alcohol in water forms a ternary system that can create a lamellar gel network, giving rise to a gel-like structure. atamanchemicals.com This network entraps the aqueous phase, significantly increasing the viscosity of the system.
The rheological behavior of emulsions containing this compound is often pseudoplastic, or shear-thinning. This means the viscosity decreases under shear stress, such as when a product is pumped or spread, and increases when the stress is removed. This property is desirable for many personal care products, allowing for ease of application followed by a substantive, rich feel. However, the concentration of this compound can influence this behavior; in some cases, it may decrease the viscosity of a conditioner, while in others it can lead to an increase, depending on the other ingredients in the formula. chemistscorner.com
Stability engineering of formulations containing this compound involves carefully controlling factors that can lead to emulsion breakdown, such as creaming, flocculation, and coalescence. pharmacores.comfiveable.me The electrostatic repulsion between droplets imparted by the cationic charge of this compound helps to prevent coalescence. pharmacores.com Furthermore, increasing the viscosity of the continuous phase through the formation of a lamellar gel network slows down the movement of dispersed droplets, thereby enhancing stability against gravitational separation like creaming or sedimentation. fiveable.me The stability of these systems can be influenced by factors such as pH and the presence of electrolytes, which can alter the charge interactions and the structure of the interfacial film. fiveable.menih.gov
Impact of this compound on Formulation Rheology and Stability:
| Parameter | Effect of this compound | Mechanism |
| Viscosity | Generally increases, especially in the presence of fatty alcohols. Can sometimes decrease depending on the overall formulation. chemistscorner.com | Formation of a lamellar gel network that structures the continuous phase. atamanchemicals.com |
| Flow Behavior | Induces pseudoplastic (shear-thinning) properties. | The structured network breaks down under shear and reforms at rest. |
| Emulsion Stability | Enhances long-term stability. | Provides electrostatic repulsion between droplets and increases the viscosity of the continuous phase, hindering droplet movement. pharmacores.comfiveable.me |
| Texture | Contributes to a creamy and substantive feel. | The lamellar gel network provides a rich texture and deposits a conditioning film. |
Emulsion and Dispersion Stabilization Mechanisms via this compound
This compound stabilizes emulsions and dispersions through a combination of electrostatic and steric hindrance mechanisms. As a cationic surfactant, it adsorbs at the oil-water interface, orienting its hydrophobic tail into the oil phase and its positively charged hydrophilic head into the aqueous phase. botanicalformulations.com This creates a net positive charge on the surface of the dispersed droplets.
The primary mechanism of stabilization is electrostatic repulsion. The like charges on the surfaces of adjacent droplets create a repulsive force that prevents them from getting close enough to aggregate and coalesce. pharmacores.com This is a highly effective mechanism for stabilizing oil-in-water (o/w) emulsions. The strength of this repulsion is influenced by the concentration of the surfactant and the ionic strength of the aqueous phase.
In addition to electrostatic stabilization, the long alkyl chains of this compound, in conjunction with other molecules like fatty alcohols at the interface, can provide a steric barrier. This is a physical barrier that prevents droplets from approaching each other. The combination of electrostatic and steric stabilization is often more effective than either mechanism alone.
The effectiveness of this compound as an emulsifier is also linked to its ability to reduce the interfacial tension between the oil and water phases, which facilitates the formation of smaller droplets during homogenization and reduces the driving force for coalescence. botanicalformulations.com
Advanced Material Engineering for Targeted Delivery Systems (General research, not product specific)
In the realm of advanced material engineering, cationic surfactants, as a class to which this compound belongs, are investigated for their potential in creating targeted delivery systems. nih.gov The positive charge of these molecules allows for interaction with negatively charged biological surfaces, such as cell membranes, which can be exploited for the delivery of active ingredients. nih.gov
Research in this area often focuses on the development of nanocarriers like liposomes, nanoemulsions, and nanoparticles. nih.govacs.org Modifying the surface of these carriers with cationic surfactants can enhance their interaction with and penetration into target tissues. For instance, cationic liposomes have been shown to improve the transdermal delivery of certain drugs due to the favorable interaction with the negatively charged skin surface. nih.gov
Furthermore, cationic agents are essential components in non-viral gene delivery systems. nih.gov Their positive charge allows them to form complexes, known as lipoplexes, with negatively charged DNA or RNA. This complexation condenses and protects the nucleic acids and facilitates their entry into cells. nih.gov While research may not be specific to this compound, the principles demonstrated with other cationic surfactants like cetyltrimethylammonium bromide (CTAB) provide a basis for understanding its potential in such applications. researchgate.net The design of these systems also involves mitigating potential toxicity, often by combining the cationic surfactant with non-ionic surfactants or other biocompatible molecules. dntb.gov.ua
Computational Formulation Design and Optimization Leveraging this compound Attributes
Computational modeling and simulation are increasingly being used to accelerate the design and optimization of complex formulations. nih.govresearchgate.net These in silico tools can predict the behavior of ingredients like this compound in a formulation, reducing the need for extensive trial-and-error experimentation. researchgate.net
Molecular dynamics (MD) simulations can be employed to understand the self-assembly of this compound into micelles and its interaction with other components at a molecular level. nih.gov These simulations can provide insights into the structure of the interfacial film in an emulsion, the formation of lamellar gel networks, and the solubilization of active ingredients within micelles. This understanding is crucial for predicting formulation stability and performance. schrodinger.com
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of surfactants with their physicochemical properties, such as their ability to lower surface tension or form stable emulsions. researchgate.net By inputting the structural information of this compound, these models can predict its performance and guide the selection of co-surfactants and other excipients to achieve desired formulation attributes.
Furthermore, machine learning algorithms can be trained on experimental data to predict the stability and rheological properties of formulations containing this compound. schrodinger.com These data-driven approaches can rapidly screen a vast number of potential formulations and identify the optimal concentrations of each ingredient to achieve a target product profile, thereby significantly speeding up the development process. schrodinger.comfastercapital.com
Future Research Directions and Interdisciplinary Prospects for Ceteardimonium Chloride
Integration with Nanotechnology and Functional Material Development
The unique physicochemical properties of Ceteardimonium chloride make it a promising candidate for the development of advanced functional materials through nanotechnology. Research in this area is focused on leveraging its cationic and amphiphilic nature to create novel nanomaterials with tailored functionalities.
Quaternary ammonium (B1175870) compounds (QACs) are increasingly being used to functionalize nanomaterials to impart antimicrobial properties. atomfair.comresearchgate.net The positively charged nitrogen center in this compound can interact with negatively charged microbial cell membranes, leading to membrane disruption and cell death. atomfair.com When integrated with nanomaterials, this effect can be significantly amplified due to the high surface-area-to-volume ratio of nanoparticles. atomfair.com Future research will likely explore the covalent attachment of this compound to various nanoparticles, such as silica, titanium dioxide, or gold, to create stable, non-leaching antimicrobial surfaces for medical devices, food packaging, and textiles. atomfair.comresearchgate.net
Another promising avenue is the use of this compound as a templating agent or stabilizer in the synthesis of nanoparticles. nih.govnih.gov Its long alkyl chain can form micelles or other self-assembled structures in solution, which can act as nanoreactors or templates to control the size, shape, and morphology of the resulting nanomaterials. nih.govresearchgate.net For instance, QACs like cetyltrimethylammonium chloride (CTAC) have been employed in the synthesis of gold nanorods and mesoporous silica nanoparticles. nih.govnih.gov Similar principles can be applied to this compound to fabricate novel nanostructures with unique optical, catalytic, or electronic properties. rsc.orgrsc.org
The self-assembly of this compound, driven by noncovalent interactions, is another key area of interest for creating functional biomaterials. nih.govnih.gov These self-assembled structures can form hydrogels or other scaffolds for applications in tissue engineering and targeted drug delivery. nih.govscienceopen.com By incorporating therapeutic agents within these nanostructures, it may be possible to develop smart materials that release their payload in response to specific environmental stimuli. nih.govnih.govrsc.org
Table 1: Potential Applications of this compound in Nanotechnology
| Application Area | Nanomaterial Type | Functional Role of this compound | Potential Benefits |
| Antimicrobial Surfaces | Silica, Gold, or Titanium Dioxide Nanoparticles | Surface functionalization agent | Enhanced, non-leaching antimicrobial activity for medical implants and devices. atomfair.comnih.gov |
| Nanomaterial Synthesis | Mesoporous Silica, Metallic Nanorods | Soft template or stabilizer | Precise control over nanoparticle size, shape, and properties. nih.govnih.gov |
| Drug Delivery Systems | Liposomes, Polymeric Nanoparticles | Surface modifier, self-assembly component | Targeted delivery and controlled release of therapeutic agents. scienceopen.comnih.gov |
| Biomaterials | Self-assembled Hydrogels | Structural building block | Scaffolds for tissue regeneration and cell culture. nih.govnih.gov |
Sustainable Chemistry and Life Cycle Assessment Methodologies for Quaternary Ammonium Compounds
The increasing production and use of quaternary ammonium compounds, including this compound, have raised concerns about their environmental persistence and potential ecological impacts. nih.govacs.orgnih.gov This has spurred research into sustainable chemistry approaches and the application of Life Cycle Assessment (LCA) methodologies to evaluate and mitigate the environmental footprint of these compounds. useforesight.io
Future research will focus on developing greener synthetic routes for this compound. This includes the use of renewable feedstocks, employing catalysts to improve reaction efficiency, and minimizing waste generation. nih.govrsc.org For example, exploring biocatalytic methods or continuous flow processes could offer more sustainable alternatives to traditional batch manufacturing. researchgate.net The principles of green chemistry, such as atom economy and the use of safer solvents, will be central to these investigations. mendeley.comrsc.org Additionally, designing QACs with biodegradable moieties, such as ester or thioether bonds, could lead to new compounds that are effective for their intended purpose but degrade more readily in the environment. rsc.org
Life Cycle Assessment (LCA) is a critical tool for holistically evaluating the environmental impacts of a chemical throughout its entire life cycle, from raw material extraction to disposal. useforesight.io For this compound, future LCA studies will aim to quantify energy consumption, greenhouse gas emissions, water usage, and ecotoxicity potential associated with its production, use, and end-of-life stages. These assessments will help identify environmental "hotspots" in the product's life cycle and guide the development of more sustainable practices. However, a significant challenge is the lack of comprehensive inventory data for many specialty chemicals, which necessitates the development of robust methodologies for data estimation and uncertainty analysis. mendeley.com
Table 2: Key Focus Areas for Sustainable Chemistry and LCA of this compound
| Research Area | Key Objectives | Methodologies and Approaches | Expected Outcomes |
| Green Synthesis | Reduce environmental impact of production. | Use of renewable raw materials, biocatalysis, continuous flow chemistry, safer solvents. researchgate.netrsc.org | More energy-efficient and less wasteful manufacturing processes. |
| Design for Degradability | Enhance biodegradability after use. | Incorporation of cleavable functional groups (e.g., esters) into the molecular structure. rsc.org | Reduced environmental persistence and bioaccumulation potential. |
| Life Cycle Assessment (LCA) | Quantify and assess overall environmental footprint. | Cradle-to-grave analysis of energy, water, and resource use; toxicity and emission profiling. useforesight.io | Identification of key impact areas to inform sustainable product development. |
| Alternative Formulations | Develop safer and more environmentally benign alternatives. | Exploration of bio-based surfactants and antimicrobial compounds. | Reduction in the reliance on persistent synthetic chemicals. |
Development of Novel Bioremediation Strategies for Environmental Contamination
The release of this compound into aquatic and terrestrial environments through wastewater discharge is a growing concern. nih.govnih.gov Consequently, there is a pressing need to develop effective and sustainable bioremediation strategies to remove or degrade this compound from contaminated sites.
Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. eurochlor.orgeurochlor.org Research has shown that certain bacteria are capable of degrading QACs, although the efficiency can be limited by the compound's toxicity to the very microbes responsible for its degradation. researchgate.netnih.govresearchgate.net Future research will focus on identifying and isolating novel microbial strains or consortia with enhanced capabilities for this compound degradation. This may involve screening microorganisms from contaminated environments or using genetic engineering techniques to enhance their metabolic pathways.
One promising approach is biostimulation , which involves adding nutrients or electron acceptors to a contaminated site to stimulate the growth and activity of indigenous QAC-degrading microorganisms. Another strategy is bioaugmentation , where specific, highly efficient microbial cultures are introduced to the site to supplement the native microbial population. researchgate.netnih.gov
The degradation pathways of long-chain QACs are not yet fully understood. Future studies will employ advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, to elucidate the metabolic routes and identify the intermediate breakdown products. nih.govresearchgate.net This knowledge is crucial for assessing the completeness of the remediation process and ensuring that no toxic byproducts are formed.
Furthermore, the inhibitory effects of QACs on microbial activity can be mitigated by using sorbent materials, such as clays or silica gel, which can reduce the freely dissolved concentration of the compound, thereby lowering its toxicity and making it more bioavailable for degradation. researchgate.net
Table 3: Emerging Bioremediation Strategies for this compound
| Strategy | Description | Key Research Focus | Potential Advantages |
| Bioaugmentation | Introduction of specialized microorganisms to a contaminated site. | Isolation and cultivation of highly effective QAC-degrading bacterial or fungal strains. nih.gov | Faster and more complete degradation of the target compound. |
| Biostimulation | Stimulation of indigenous microbial populations. | Optimization of nutrient and oxygen levels to enhance microbial activity. | Cost-effective and utilizes the natural restorative capacity of the ecosystem. |
| Microbial Consortia | Use of a combination of different microbial species. | Understanding synergistic interactions between different microorganisms for complete degradation. researchgate.net | More robust and resilient to fluctuations in environmental conditions. |
| Sorbent-Enhanced Bioremediation | Combining microbial degradation with physical sorption. | Investigating the use of natural and synthetic sorbents to reduce toxicity and enhance bioavailability. researchgate.net | Overcomes the inhibitory effects of high QAC concentrations on microbial activity. |
Predictive Modeling for Environmental Fate and Material Interactions
Predictive modeling is an essential tool for assessing the potential environmental risks of chemicals like this compound without extensive and costly experimental testing. researchgate.net In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can predict the environmental fate, toxicity, and physicochemical properties of a compound based on its molecular structure. researchgate.netnih.gov
Future research in this area will focus on developing and validating robust predictive models specifically for long-chain QACs. These models will aim to predict key environmental parameters such as:
Biodegradability: Estimating the rate and extent to which this compound will be broken down by microorganisms in soil and water.
Sorption: Predicting its tendency to adsorb to soil, sediment, and sewage sludge, which influences its mobility and bioavailability.
Toxicity: Forecasting its potential adverse effects on various aquatic and terrestrial organisms.
Bioaccumulation: Assessing its potential to accumulate in the tissues of living organisms.
These models are built using existing experimental data for a range of similar chemicals. nih.gov As more data on the environmental behavior of this compound and other QACs become available, the accuracy and reliability of these predictive models will improve. The development of open-source and transparent modeling platforms will be crucial for their widespread adoption in regulatory risk assessment. researchgate.netnih.gov
Table 4: Predictive Models for Assessing the Environmental Fate of this compound
| Model Type | Predicted Parameter | Input Data | Importance for Risk Assessment |
| QSAR (Quantitative Structure-Activity Relationship) | Ecotoxicity, Bioaccumulation Potential | Molecular descriptors, experimental toxicity data from related compounds. researchgate.net | Prioritizes chemicals for further testing and helps in hazard classification. |
| QSPR (Quantitative Structure-Property Relationship) | Water solubility, vapor pressure, octanol-water partition coefficient. | Molecular structure information. nih.gov | Predicts how the chemical will partition between different environmental compartments. |
| Biodegradation Models | Half-life in soil and water. | Molecular structure, functional groups known to be susceptible to microbial attack. | Assesses the persistence of the compound in the environment. |
| Multimedia Fate Models | Environmental distribution and concentration. | Physicochemical properties, emission rates, environmental characteristics. | Provides a holistic view of the chemical's behavior in the environment. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Ceteardimonium Chloride in laboratory settings?
- Methodological Answer :
- Synthesis : this compound is synthesized via alkylation of dimethylamine with C16-18 alkyl halides, followed by quaternization with methyl chloride. Ensure stoichiometric control to avoid byproducts like tertiary amines .
- Purification : Use recrystallization in ethanol or acetone to remove unreacted starting materials. Monitor purity via thin-layer chromatography (TLC) .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirm structure using H and C NMR to identify alkyl chain integration and quaternary ammonium peaks .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% recommended for reproducibility) using reverse-phase columns with UV detection at 210 nm .
- Mass Spectrometry (MS) : Verify molecular weight (approx. 580–620 g/mol for C16-18 alkyl variants) .
Q. How should researchers assess the purity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Stability Testing :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–100°C to detect decomposition. Store samples in airtight containers at 4°C to prevent hygroscopic degradation .
- pH Stability : Test solubility and ionic activity in buffers (pH 4–9) via dynamic light scattering (DLS) to monitor aggregation .
- Purity Assessment :
- Ion Chromatography : Quantify chloride counterion content to ensure stoichiometric consistency .
- Karl Fischer Titration : Measure residual water content (<0.5% recommended) to avoid hydrolysis .
Advanced Research Questions
Q. What experimental design considerations are critical when evaluating the antimicrobial efficacy of this compound against resistant strains?
- Methodological Answer :
- Variable Selection :
- Test concentrations (0.1–5% w/v) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria. Include a positive control (e.g., benzalkonium chloride) and solvent control .
- Assay Design :
- Use broth microdilution (CLSI M07-A9 guidelines) to determine minimum inhibitory concentrations (MICs). Validate results with time-kill kinetics over 24 hours .
- Data Interpretation :
- Apply log-reduction models and statistical analysis (ANOVA with post-hoc Tukey tests) to compare efficacy across strains. Address potential confounding factors like biofilm formation via crystal violet assays .
Q. How can researchers resolve contradictions in toxicity data of this compound across different studies?
- Methodological Answer :
- Meta-Analysis Framework :
- Compile datasets from in vitro (e.g., IC50 in mammalian cell lines) and in vivo (e.g., zebrafish embryo toxicity) studies. Normalize data using parameters like exposure time and solvent compatibility .
- Error Source Identification :
- Assess batch-to-batch variability in compound purity via HPLC-MS. Cross-validate toxicity assays (e.g., MTT vs. ATP luminescence) to rule out methodological bias .
- Dose-Response Modeling :
- Use Hill equation fitting to compare EC50 values. Discrepancies >10% may indicate differences in cell permeability or metabolic activity .
Q. What are the best practices for integrating this compound into complex formulations while maintaining its bioactive properties?
- Methodological Answer :
- Compatibility Screening :
- Conduct ternary phase diagrams with surfactants (e.g., polysorbate 80) and co-solvents (e.g., propylene glycol) to optimize micelle formation. Monitor critical micelle concentration (CMC) via surface tension measurements .
- Bioactivity Preservation :
- Use differential scanning calorimetry (DSC) to detect interactions with polymers (e.g., hydroxyethyl cellulose). Maintain ionic strength <0.1 M to prevent charge shielding .
- Long-Term Stability :
- Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products like tertiary amines .
Data Analysis and Reporting Guidelines
- Handling Contradictions : Cross-reference results with ECHA toxicity assessments (e.g., skin sensitization potential) and replicate experiments under standardized conditions .
- Statistical Rigor : Report confidence intervals (95% CI) for MICs and use Kaplan-Meier survival analysis for time-dependent toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
